Superior M4 Subtype Selectivity Over M2: A 100-Fold Window Minimizing Off-Target Muscarinic Effects
Emraclidine exhibits high selectivity for the M4 muscarinic receptor over the closely related M2 subtype. In HEK293 cells expressing human muscarinic receptors, emraclidine demonstrated >100-fold selectivity for M4 over M2 [1]. This contrasts with other M4 PAMs such as LY2119620, which displays lower selectivity among muscarinic receptor subtypes [1]. The narrow selectivity profile of emraclidine is achieved by targeting a unique allosteric binding site that is distinct from the highly conserved orthosteric acetylcholine-binding pocket [2].
| Evidence Dimension | Selectivity (M4 vs. M2) |
|---|---|
| Target Compound Data | >100-fold selectivity for M4 over M2 |
| Comparator Or Baseline | LY2119620 (lower selectivity) |
| Quantified Difference | Emraclidine shows >100-fold window; LY2119620 exhibits less selectivity among muscarinic subtypes. |
| Conditions | HEK293 cells expressing human M4 and M2 receptors; PAM mode in the presence of an EC20 of acetylcholine. |
Why This Matters
High M4/M2 selectivity reduces the likelihood of M2-mediated cardiovascular and gastrointestinal adverse effects, a key differentiator for both research tool specificity and therapeutic safety.
- [1] Chemical Probes Portal. Emraclidine (PF-06852231; CVL-231) Probe Report. View Source
- [2] Guide to Pharmacology (GtoPdb). Emraclidine Ligand Page. View Source
